![molecular formula C21H28N6O3 B227811 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B227811.png)
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C15H16N4O2 This compound is part of the purine family, which is known for its significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Amination: The attachment of the morpholinyl ethylamine group to the purine structure.
These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Medicine: Its potential pharmacological activities are explored for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and structural features
Propiedades
Fórmula molecular |
C21H28N6O3 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)22-8-9-26-10-12-30-13-11-26/h4-7H,8-14H2,1-3H3,(H,22,23) |
Clave InChI |
QOGSACYEAYPSJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


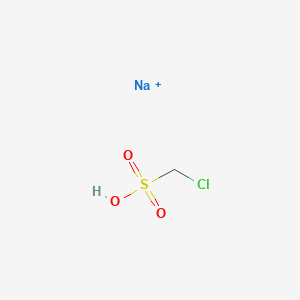

![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
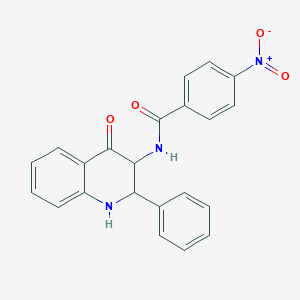
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
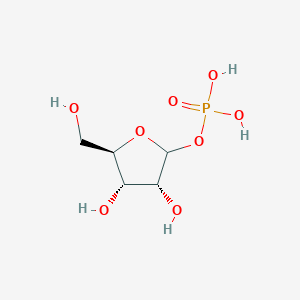
![PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE](/img/structure/B227774.png)

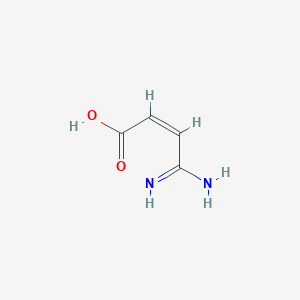
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
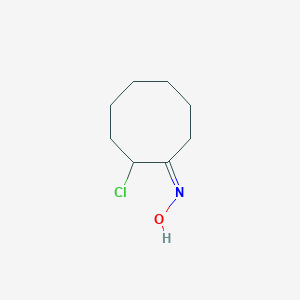
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)
